(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

Catalog No.
S12579560
CAS No.
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

Product Name

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

IUPAC Name

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m0/s1

InChI Key

NWZTXAMTDLRLFP-PVPKANODSA-N

Canonical SMILES

CC(C(C)(C(=O)O)N)O

Isomeric SMILES

CC([C@@](C)(C(=O)O)N)O

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as (2S,3R)-3-hydroxy-2-methylbutanoic acid or (2S,3R)-nilic acid, is a chiral amino acid derivative with the chemical formula C5H11NO3C_5H_{11}NO_3 and a molecular weight of approximately 118.13 g/mol. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. This compound belongs to the class of organic compounds known as hydroxy fatty acids, which are fatty acids that contain a hydroxyl group in their structure .

, including:

  • Oxidation: This can introduce additional functional groups or modify existing ones, potentially altering the compound's reactivity.
  • Reduction: Reduction reactions can change the oxidation state of the compound, impacting its properties and interactions.
  • Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of (2S)-2-amino-3-hydroxy-2-methylbutanoic acid is significant due to its role in various biochemical processes. It has been studied for its potential interactions with enzymes and receptors, particularly in the context of neurotransmission and metabolic pathways. Its unique stereochemistry contributes to its selective binding affinity to molecular targets, making it a valuable compound in pharmacological research .

The synthesis of (2S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods:

  • Enantioselective Synthesis: One efficient approach involves using Fmoc-protected Garner’s aldehyde. This method includes a high-yielding two-step synthesis followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate.
  • Industrial Production: Large-scale synthesis typically employs similar enantioselective processes to ensure high purity and yield. Robust reaction conditions are optimized for efficiency .

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid has numerous applications across various fields:

  • Chemistry: Used as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology: Investigated for its role in biological processes and interactions with enzymes and receptors.
  • Medicine: Explored for potential therapeutic applications, including enzyme inhibition and as a component of peptide-based drugs.
  • Industry: Utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals .

Studies on the interactions of (2S)-2-amino-3-hydroxy-2-methylbutanoic acid with molecular targets have shown that its stereochemistry plays a crucial role in binding affinity and specificity. It can modulate the activity of enzymes and receptors by acting as an inhibitor or activator depending on the context. This property makes it an important compound in drug design and development .

Several compounds are structurally similar to (2S)-2-amino-3-hydroxy-2-methylbutanoic acid, each sharing some common features but differing in specific functional groups or stereochemistry:

Compound NameStructure/FeaturesUnique Aspects
(2S,3R)-3-methylglutamateSimilar structure; involved in excitatory neurotransmissionUsed in studies of excitatory amino acid transporters
(2S,3R)-3-hydroxyisovaleric acidHydroxyl group present; related to metabolic pathwaysDistinct metabolic roles compared to (2S)-amino acid
(R)-threonineContains hydroxyl group; essential amino acidEssential amino acid with different biological roles

The uniqueness of (2S)-2-amino-3-hydroxy-2-methylbutanoic acid lies in its specific stereochemistry and its ability to interact selectively with molecular targets, making it a valuable tool in research and therapeutic development .

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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